8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
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Overview
Description
8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride typically involves the bromination of imidazo[1,2-a]pyridine derivatives. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) under controlled temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
Chemistry: In chemistry, 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It can be used to develop new drugs or as a probe to study biological pathways and interactions .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its reactivity and versatility make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting biological pathways. The exact mechanism depends on the specific derivative and its intended application .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, which lacks the bromine and carboxylic acid groups.
8-Aminoimidazo[1,2-a]pyridine: A derivative with an amino group instead of a bromine atom.
6-Bromoimidazo[1,2-a]pyridine: A similar compound with the bromine atom at a different position.
Uniqueness: 8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is unique due to the presence of both the bromine atom and the carboxylic acid group. This combination enhances its reactivity and allows for the synthesis of a wide range of derivatives with diverse applications .
Properties
IUPAC Name |
8-bromoimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2.ClH/c9-6-3-5(8(12)13)4-11-2-1-10-7(6)11;/h1-4H,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABQECUEYWILKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.50 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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